![molecular formula C10H8N2O2 B181346 6-Nitronaphthalen-2-amine CAS No. 3230-35-1](/img/structure/B181346.png)
6-Nitronaphthalen-2-amine
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Description
Molecular Structure Analysis
The molecule comprises a naphthalene ring system consisting of functional systems bearing an acetyl group (C-2), a nitro group (C-5), and an acetylamino group (C-6) . The nitro group and the acetylamino group of the naphthalene ring system affect intermolecular interactions .Chemical Reactions Analysis
Amines, including 6-Nitronaphthalen-2-amine, can act as nucleophiles in SN2 reactions . They can also serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions .Physical And Chemical Properties Analysis
6-Nitronaphthalen-2-amine has a molecular weight of 188.18 g/mol. It has a density of 1.4±0.1g/cm3 and a boiling point of 404.5±18.0°C at 760 mmHg .Safety and Hazards
Mechanism of Action
Target of Action
It is known to inhibit several cytochrome p450 enzymes, includingCYP1A2 , CYP2C19 , and CYP2C9 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
Its inhibitory effect on cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes, potentially altering the pharmacokinetics of co-administered drugs .
Biochemical Pathways
Given its inhibitory effects on cytochrome p450 enzymes, it can be inferred that it may impact drug metabolism pathways .
Pharmacokinetics
6-Nitronaphthalen-2-amine exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its LogP values indicate moderate lipophilicity, which may influence its distribution within the body .
Result of Action
Its ability to inhibit cytochrome p450 enzymes suggests that it could influence the metabolism and efficacy of other drugs .
properties
IUPAC Name |
6-nitronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJXDMWSMEVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332591 |
Source
|
Record name | 6-nitronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitronaphthalen-2-amine | |
CAS RN |
3230-35-1 |
Source
|
Record name | 6-nitronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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